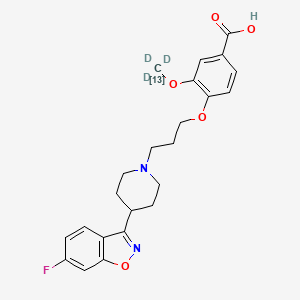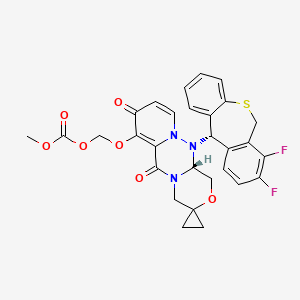
Cap-dependent endonuclease-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cap-dependent endonuclease-IN-3 is a compound known for its ability to inhibit the activity of cap-dependent endonucleases. These enzymes are crucial for the transcription of viral RNA, making this compound particularly significant in antiviral research. This compound has shown promise in the treatment of influenza and other viral infections by targeting the viral replication process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions: Cap-dependent endonuclease-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced inhibitory activity against cap-dependent endonucleases. These derivatives are often evaluated for their efficacy in inhibiting viral replication .
Wissenschaftliche Forschungsanwendungen
Cap-dependent endonuclease-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool for studying the mechanisms of enzyme inhibition and for developing new antiviral agents. In biology, it is employed in research on viral replication and transcription processes. In medicine, this compound is being investigated for its potential use in treating viral infections, including influenza. In the industry, it is used in the development of antiviral drugs and in the optimization of production processes for these drugs .
Wirkmechanismus
Cap-dependent endonuclease-IN-3 exerts its effects by inhibiting the activity of cap-dependent endonucleases, which are essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of the viral RNA. This inhibition disrupts the viral replication process, ultimately reducing the production of new viral particles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-3 include baloxavir marboxil, tanshinone I, and other cap-dependent endonuclease inhibitors. These compounds share a similar mechanism of action but may differ in their chemical structures and inhibitory potency .
Uniqueness: this compound is unique in its specific binding affinity and inhibitory activity against cap-dependent endonucleases. Its structure-activity relationship studies have shown that certain modifications to its chemical structure can significantly enhance its inhibitory activity, making it a valuable compound in antiviral research .
Eigenschaften
Molekularformel |
C29H25F2N3O7S |
|---|---|
Molekulargewicht |
597.6 g/mol |
IUPAC-Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxospiro[5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H25F2N3O7S/c1-38-28(37)40-15-39-26-20(35)8-11-33-25(26)27(36)32-14-29(9-10-29)41-12-22(32)34(33)24-16-6-7-19(30)23(31)18(16)13-42-21-5-3-2-4-17(21)24/h2-8,11,22,24H,9-10,12-15H2,1H3/t22-,24+/m1/s1 |
InChI-Schlüssel |
IVHSRYSBKJOVJK-VWNXMTODSA-N |
Isomerische SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OC[C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F |
Kanonische SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OCC3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


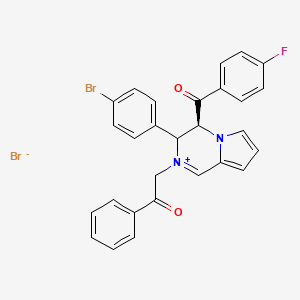
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
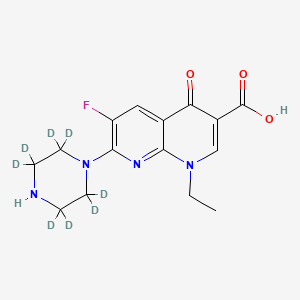
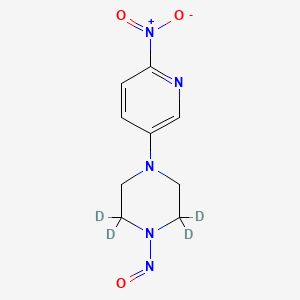
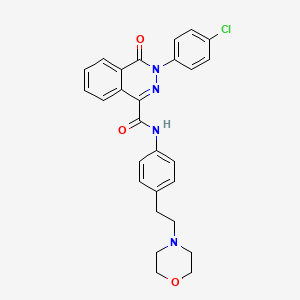


![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
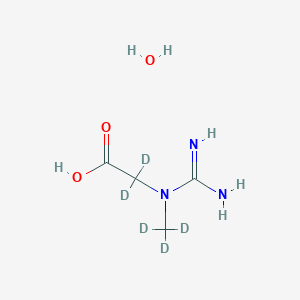

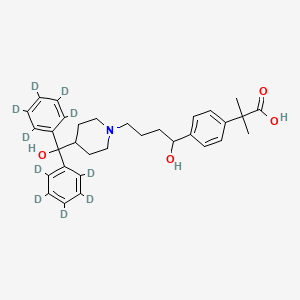
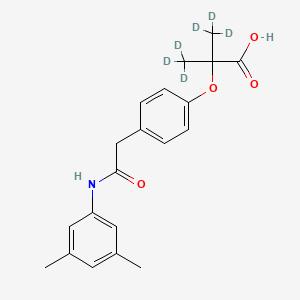
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
